![molecular formula C20H24O3 B2441416 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde CAS No. 565168-71-0](/img/structure/B2441416.png)
4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde
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Overview
Description
4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C20H24O3 and a molecular weight of 312.41 g/mol . It is characterized by the presence of a tert-butyl group, a methoxy group, and an ethoxy group attached to a benzaldehyde core. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde typically involves the reaction of 4-tert-butylphenol with 3-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzoic acid.
Reduction: 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization and modification, facilitating the development of novel compounds.
Application | Description |
---|---|
Organic Synthesis | Used as a precursor for synthesizing complex organic molecules. |
Reaction Mechanisms | Studies on its reactivity can provide insights into mechanistic pathways in organic chemistry. |
Biology
- Enzyme-Catalyzed Reactions : The compound is utilized in biological studies to investigate enzyme-catalyzed reactions involving aldehydes. Its ability to form covalent bonds with nucleophilic sites on proteins can alter enzyme activity, making it useful for understanding biochemical pathways.
Biological Study | Findings |
---|---|
Enzyme Interaction | Investigated for its potential to inhibit or activate specific enzymes. |
Cellular Effects | Assessed for cytotoxicity and effects on cell proliferation in various assays. |
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for enhanced performance characteristics.
Industrial Use | Description |
---|---|
Specialty Chemicals | Employed in formulations that require unique chemical properties due to its dual functional groups. |
Material Science | Investigated for potential applications in developing new materials with enhanced properties. |
Case Studies
- Antitumor Activity Evaluation : Research has demonstrated that derivatives of similar compounds exhibit significant antitumor activity through mechanisms such as apoptosis induction and inhibition of cell migration in cancer cell lines.
- Enzyme Inhibition Studies : Various studies have shown that compounds structurally related to this compound can effectively inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and ethoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-[(4-Tert-butylphenyl)methoxy]-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde is unique due to the presence of both methoxy and ethoxy groups, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .
Biological Activity
4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde is an organic compound with potential biological applications, particularly in medicinal chemistry. Its structure suggests that it may exhibit various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
This formula indicates the presence of a tert-butyl group, a methoxy group, and an ethoxy group attached to a benzaldehyde moiety.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable activity.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
These results suggest that the compound may be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound's potential as an anticancer agent was evaluated in vitro against several cancer cell lines. The cytotoxic effects were measured using the MTT assay.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.6 |
MCF-7 | 12.3 |
A549 | 18.9 |
The IC50 values indicate that this compound has a promising cytotoxic effect on these cancer cell lines, particularly MCF-7, which is known for breast cancer studies.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it has been observed to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and transcription.
Case Studies
-
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various derivatives of benzaldehyde, including this compound. The study found that this compound exhibited superior activity against gram-positive bacteria compared to its analogs, suggesting modifications to the benzaldehyde core enhance efficacy . -
Anticancer Research
Another investigation focused on the anticancer potential of this compound, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic index .
Properties
IUPAC Name |
4-[(4-tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-5-22-19-12-16(13-21)8-11-18(19)23-14-15-6-9-17(10-7-15)20(2,3)4/h6-13H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSGFBSZRKKSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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